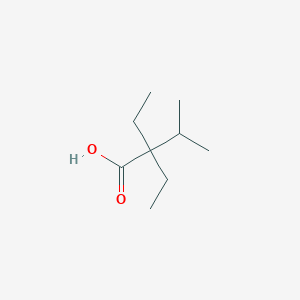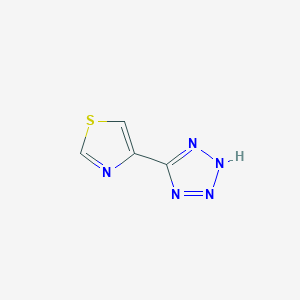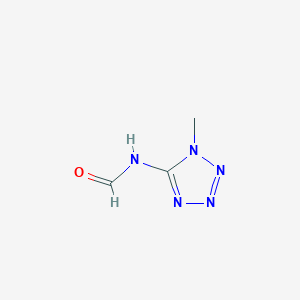
3,5-dimethylheptan-1-ol
Descripción general
Descripción
3,5-Dimethylheptan-1-ol, also known as DMH, is an important organic compound with a wide range of applications in scientific research, laboratory experiments, and industrial processes. It is a saturated aliphatic alcohol with a molecular formula of C7H16O and a molecular weight of 116.21 g/mol. DMH is a colorless liquid with a low boiling point, making it ideal for a variety of laboratory experiments. DMH is also a relatively non-toxic and non-volatile compound, making it a safe option for research and laboratory use.
Mecanismo De Acción
The mechanism of action of 3,5-dimethylheptan-1-ol is still not well understood. However, it is believed that this compound acts as a nucleophile in chemical reactions, allowing it to react with other molecules and form new compounds. Additionally, this compound can act as an acid or base, depending on the pH of the reaction environment.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not well understood. Studies have shown that this compound can act as a mild stimulant and can increase the activity of certain enzymes in the body. Additionally, this compound has been shown to exhibit some anti-inflammatory and anti-bacterial properties, which may be beneficial in certain medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethylheptan-1-ol is an ideal compound for use in laboratory experiments due to its low boiling point and non-volatility. Additionally, this compound is relatively non-toxic, making it a safe option for research and laboratory use. However, this compound may be difficult to obtain in large quantities and may be expensive.
Direcciones Futuras
The future of 3,5-dimethylheptan-1-ol research is promising. Further research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential applications in the medical and industrial fields. Additionally, research should be conducted to develop efficient and cost-effective methods for synthesizing this compound. Finally, further studies should be conducted to explore the potential of this compound as an energy source.
Métodos De Síntesis
3,5-dimethylheptan-1-ol can be synthesized through two main routes. The first method involves the reaction of 2-methyl-2-butanol and sodium borohydride, which yields a mixture of this compound and other compounds. The second method involves the reaction of 1-bromo-3,5-dimethylheptane and sodium hydroxide, which yields this compound as the sole product. Both methods are relatively simple and can be performed in an efficient manner.
Aplicaciones Científicas De Investigación
3,5-dimethylheptan-1-ol has a wide range of applications in scientific research. It is used in the synthesis of various compounds, such as esters, ethers, and amines. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-inflammatory drugs. Furthermore, this compound is used in the synthesis of polymers, dyes, and other industrial products.
Propiedades
IUPAC Name |
3,5-dimethylheptan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-4-8(2)7-9(3)5-6-10/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUKPSFSXBTFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001313866 | |
| Record name | 3,5-Dimethyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1170778-26-3 | |
| Record name | 3,5-Dimethyl-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1170778-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-heptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001313866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B6597415.png)

![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid hydrochloride](/img/structure/B6597436.png)







![2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6597511.png)


